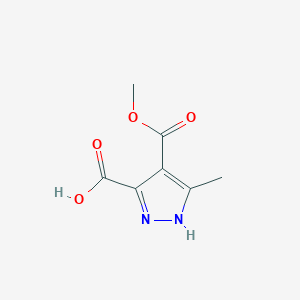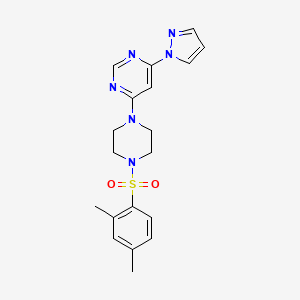![molecular formula C19H20N4O4S B3005400 6-(morpholinosulfonyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251627-58-3](/img/structure/B3005400.png)
6-(morpholinosulfonyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one , which is a heterocyclic compound. It has additional morpholinosulfonyl and vinylbenzyl groups attached to it. These groups could potentially alter the properties and reactivity of the base structure.
Molecular Structure Analysis
The molecular structure of this compound would be based on the [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one core, with additional groups attached. The presence of these groups could potentially influence the compound’s conformation and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholinosulfonyl and vinylbenzyl groups could potentially influence its solubility, stability, and reactivity .Applications De Recherche Scientifique
1. Chemical and Pharmacological Properties
Morpholine derivatives, including structures similar to 6-(morpholinosulfonyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, have been studied for their broad spectrum of pharmacological activities. These studies are fundamental in understanding the chemical designing of these compounds for diverse pharmacological activities. The review by Asif & Imran (2019) highlights the developments in methodologies for morpholine and pyran analogues, revealing their potent pharmacophoric activities and supporting future research in novel derivative design (Asif & Imran, 2019).
2. Environmental Remediation
Research has shown the relevance of certain compounds in the remediation of organic pollutants, suggesting potential environmental applications for morpholinosulfonyl compounds. Husain & Husain (2007) detailed the use of enzymatic approaches with redox mediators for the treatment of pollutants in wastewater, indicating the potential use of similar compounds in enhancing the efficiency of degradation of recalcitrant compounds (Husain & Husain, 2007).
3. Antioxidant Activity Analysis
The compound's potential involvement in antioxidant activities has been discussed in the context of various methodologies used to determine antioxidant activity. Munteanu & Apetrei (2021) presented a comprehensive review of the most important tests used for this purpose, providing insight into the potential application of the compound in antioxidant analysis or determination of antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
4. Photocatalytic Degradation
The compound's structural components, particularly morpholine, have been studied in the context of photocatalytic degradation of pollutants. Pichat (1997) discussed the mineralization of morpholine by the TiO2-UV process, a study that provides insights into the potential photocatalytic applications of related compounds (Pichat, 1997).
5. Triazole Derivatives and Biological Activity
The triazole component of the compound is of significant interest due to its wide range of biological activities. Ferreira et al. (2013) reviewed the triazoles, focusing on their importance in drug development for various diseases, which could be pertinent for understanding the biological applications of this compound (Ferreira et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-ethenylphenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-2-15-3-5-16(6-4-15)13-23-19(24)22-14-17(7-8-18(22)20-23)28(25,26)21-9-11-27-12-10-21/h2-8,14H,1,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRQFSCNUAUUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B3005322.png)
![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate](/img/structure/B3005323.png)

![N-[[4-[(2-Methylphenyl)methyl]morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B3005325.png)
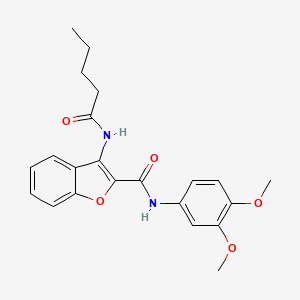
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide](/img/structure/B3005330.png)
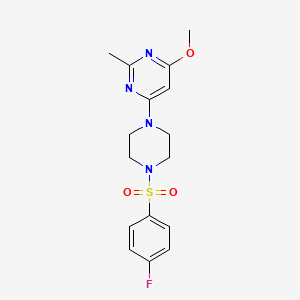
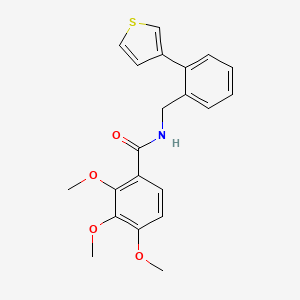
![2-chloro-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3005336.png)
![N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3005337.png)
